1,2-Dibromo-cyclopentanecarbonitrile

Boiling point Distillation Purification

1,2-Dibromo-cyclopentanecarbonitrile (CAS 2387534-95-2, molecular formula C6H7Br2N, MW 252.94) is a halogenated nitrile featuring a cyclopentane ring with bromine atoms at the 1- and 2-positions and a nitrile group at the 1-position. It is commercially available at purities up to 98% and is primarily employed as a synthetic intermediate for constructing complex molecular architectures.

Molecular Formula C6H7Br2N
Molecular Weight 252.93 g/mol
Cat. No. B12272894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibromo-cyclopentanecarbonitrile
Molecular FormulaC6H7Br2N
Molecular Weight252.93 g/mol
Structural Identifiers
SMILESC1CC(C(C1)(C#N)Br)Br
InChIInChI=1S/C6H7Br2N/c7-5-2-1-3-6(5,8)4-9/h5H,1-3H2
InChIKeyULTPLKTTYPXYFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dibromo-cyclopentanecarbonitrile: Vicinal Dibromonitrile Building Block CAS 2387534-95-2 for Precision Organic Synthesis


1,2-Dibromo-cyclopentanecarbonitrile (CAS 2387534-95-2, molecular formula C6H7Br2N, MW 252.94) is a halogenated nitrile featuring a cyclopentane ring with bromine atoms at the 1- and 2-positions and a nitrile group at the 1-position . It is commercially available at purities up to 98% and is primarily employed as a synthetic intermediate for constructing complex molecular architectures .

Why Generic Substitution Fails: The Critical Role of Vicinal Dibromide and Nitrile Topology in Cyclopentane Scaffolds


In-class compounds such as cyclopentanecarbonitrile or 1,2-dibromocyclopentane cannot replace 1,2-dibromo-cyclopentanecarbonitrile in synthetic sequences because the specific 1,2-vicinal dibromide topology enables unique elimination and substitution chemistries that are absent in mono-bromo or non-brominated analogs [1]. The nitrile group further polarizes the ring, influencing regioselectivity in nucleophilic reactions. Substituting with a monobromo or non-nitrile analog often leads to different product distributions or requires entirely different reaction conditions.

Quantitative Differentiation Evidence for 1,2-Dibromo-cyclopentanecarbonitrile Against Closest Analogs


Elevated Boiling Point of 1,2-Dibromo-cyclopentanecarbonitrile Facilitates Distillation-Based Separation

The predicted boiling point of 1,2-dibromo-cyclopentanecarbonitrile is 196.9±23.0 °C at 760 mmHg , compared to 184.1 °C for cyclopentanecarbonitrile (CAS 4254-02-8) . This ~12.8 °C increase reflects the additional mass and polarizability of the bromine atoms, providing a wider thermal window for fractional distillation during purification.

Boiling point Distillation Purification

Higher Density of 1,2-Dibromo-cyclopentanecarbonitrile Improves Phase Separation in Aqueous Workups

The compound's density is 1.9±0.1 g/cm³ , significantly higher than that of cyclopentanecarbonitrile, which is approximately 0.93 g/cm³ [1]. This density differential ensures rapid and clean phase separation in liquid-liquid extractions, reducing emulsion formation.

Density Liquid-liquid extraction Workup

Moderate Lipophilicity and Low Polar Surface Area of 1,2-Dibromo-cyclopentanecarbonitrile Enhance Blood-Brain Barrier Penetration Potential

The compound exhibits a LogP of 2.59 and TPSA of 23.79 Ų , placing it within the favorable range for CNS drug-like properties (LogP 2–5, TPSA < 70 Ų). In comparison, the non-brominated cyclopentanecarbonitrile has a lower LogP of approximately 1.1 [1], which may limit passive diffusion across lipid membranes.

LogP TPSA CNS drug-like properties

Dual Vicinal Bromine Leaving Groups Enable Sequential Functionalization Not Possible with Monohalo Analogs

The presence of two vicinal bromine atoms provides two electrophilic sites, allowing sequential SN2 reactions or double elimination to a cyclopentene nitrile. In contrast, monobromo analogs such as 1-bromo-cyclopentanecarbonitrile offer only a single substitution event . This dual functionalization capability is critical for building spirocyclic or fused ring systems in a convergent manner.

Reactive sites Sequential synthesis Building block

1,2-Dibromo-cyclopentanecarbonitrile: High-Value Application Scenarios Driven by Differential Properties


CNS Lead Optimization: Fragment Elaboration for Brain-Penetrant Candidates

With a LogP of 2.59 and TPSA of 23.79 Ų , 1,2-dibromo-cyclopentanecarbonitrile is well-suited for fragment-based drug discovery targeting CNS disorders. The favorable lipophilicity profile exceeds that of non-brominated cyclopentanecarbonitrile, potentially enhancing blood-brain barrier permeability when incorporated into lead molecules.

Divergent Synthesis: Sequential Double Functionalization for Complex Scaffolds

The two vicinal bromine atoms permit iterative nucleophilic substitutions or cross-couplings, enabling rapid construction of spirocyclic and fused polycyclic frameworks . This dual-reactivity reduces the number of synthetic steps compared to monobromo alternatives, improving overall yield and throughput in medicinal chemistry campaigns.

Cyclopentene Nitrile Precursor for Diels-Alder Cycloadditions

Base-induced double dehydrobromination of 1,2-dibromo-cyclopentanecarbonitrile yields a cyclopentene nitrile intermediate, which can serve as a dienophile in Diels-Alder reactions. The higher boiling point (197 °C vs. 184 °C for cyclopentanecarbonitrile) allows thermal cycloadditions at elevated temperatures without solvent loss, expanding the scope of accessible polycyclic products.

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